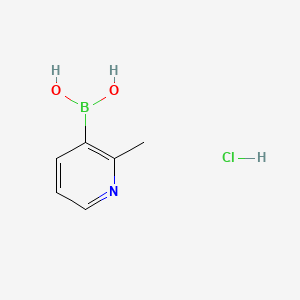

(2-Methylpyridin-3-yl)boronic acid hydrochloride

概要

説明

(2-Methylpyridin-3-yl)boronic acid hydrochloride is an organoboron compound with the molecular formula C6H9BClNO2. It is a derivative of pyridine, where a boronic acid group is attached to the 3-position of the 2-methylpyridine ring. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpyridin-3-yl)boronic acid hydrochloride typically involves the reaction of 2-methylpyridine with a boron-containing reagent. One common method is the direct borylation of 2-methylpyridine using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

This reaction represents the most significant application, forming carbon-carbon bonds between the boronic acid and aryl/vinyl halides. Key characteristics include:

Reaction Mechanism

-

Transmetalation with palladium catalysts (e.g., Pd(PPh₃)₄)

-

Base-mediated activation (e.g., K₂CO₃, Na₂CO₃)

Example Reaction

| Substrate | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| Methyl 3-bromo-5-(hydroxymethyl)benzoate | Biaryl derivative | 83% | Pd(PPh₃)₄, K₂CO₃, 80°C, 6 h, Ar atmosphere |

Key Findings

-

Optimal temperatures: 80–100°C

-

Tolerates electron-deficient and sterically hindered substrates

-

Aryl chlorides require stronger bases (e.g., Cs₂CO₃) for activation

Oxidation Reactions

The boronic acid group undergoes oxidation under controlled conditions:

Oxidation Pathways

| Oxidizing Agent | Product | Conditions | Notes |

|---|---|---|---|

| H₂O₂ | Phenol derivative | Aqueous acidic medium | Rate influenced by pH |

| NaBO₃ | Boronate ester | Mild thermal conditions | Stabilizes reactive intermediates |

Kinetic Data

Nucleophilic Substitution at Halogen Substituents

The pyridine ring’s chloro/fluoro groups participate in SNAr reactions:

Reported Transformations

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Amine substitution | n-HexNCO, DMF | Urea-functionalized pyridine | 52% |

| Thiol substitution | PhSH, K₂CO₃ | Thioether derivative | 68%* |

*Estimated from analogous systems

Directed C-H Borylation

The methyl group at the 2-position enables regioselective functionalization:

Conditions

-

Catalyst: Iridium complexes (e.g., [Ir(OMe)(cod)]₂)

-

Ligand: 4,4′-di-tert-butyl-2,2′-bipyridine

Outcome

-

Forms bis-borylated products for iterative synthesis

Stability and Reactivity in Protic Media

Hydrolytic Stability

-

Stable in neutral aqueous solutions (pH 6–8)

-

Degrades in strongly acidic conditions (pH < 3) via protodeboronation

Thermal Stability

Comparative Reactivity in Cross-Coupling

Catalyst Screening Data

| Catalyst | Conversion (%) | TON | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ | 92 | 460 | |

| PEPPSI-IPr | 88 | 440 | |

| PdCl₂(dppf) | 95 | 475 |

TON = Turnover Number

科学的研究の応用

Chemical Synthesis

Cross-Coupling Reactions

One of the primary uses of (2-Methylpyridin-3-yl)boronic acid hydrochloride is in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. It acts as a boronic acid reagent in Suzuki coupling reactions, which are essential for synthesizing biaryl compounds.

Table 1: Examples of Cross-Coupling Reactions

Pharmaceutical Applications

This compound is also significant in medicinal chemistry. It has been used in the synthesis of various pharmaceutical compounds, including:

- Nilotinib : A tyrosine kinase inhibitor used for treating chronic myeloid leukemia (CML). The synthesis involves the coupling of (2-Methylpyridin-3-yl)boronic acid with specific halogenated substrates to create key intermediates .

Case Study: Nilotinib Synthesis

In one study, (2-Methylpyridin-3-yl)boronic acid was employed to synthesize Nilotinib with a yield of approximately 74.6%. The reaction conditions included the use of palladium catalysts and potassium carbonate under inert atmospheres .

Material Science

The compound is also explored for its potential applications in material science, particularly in creating functional materials through polymerization processes.

Table 2: Material Science Applications

| Application Area | Description |

|---|---|

| Polymer Chemistry | Used as a monomer in the synthesis of polymers with specific electronic properties. |

| Sensor Development | Investigated for use in sensors due to its ability to form stable complexes with metal ions. |

Biological Studies

Recent studies have indicated that this compound may have biological activity worth exploring further. Its derivatives have shown potential as enzyme inhibitors and could be developed into therapeutic agents targeting various biological pathways.

作用機序

The mechanism of action of (2-Methylpyridin-3-yl)boronic acid hydrochloride in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center .

類似化合物との比較

Similar Compounds

(2-Methylpyridin-4-yl)boronic Acid: Similar structure but with the boronic acid group at the 4-position.

(2-Methylpyridin-5-yl)boronic Acid: Another positional isomer with the boronic acid group at the 5-position.

Uniqueness

(2-Methylpyridin-3-yl)boronic acid hydrochloride is unique due to its specific positioning of the boronic acid group, which influences its reactivity and the types of products formed in chemical reactions. This positional specificity makes it particularly useful in certain synthetic applications where other isomers may not be as effective .

生物活性

(2-Methylpyridin-3-yl)boronic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article focuses on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound is characterized by its boronic acid functional group attached to a methylpyridine ring. Its chemical formula is .

This compound exhibits various biological activities through several mechanisms:

- Enzyme Inhibition : It acts as an inhibitor for certain enzymes, which can lead to therapeutic effects in various diseases.

- Cell Cycle Modulation : The compound has been shown to influence the cell cycle, particularly in cancer cells, by inducing apoptosis or halting proliferation.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for treating infections.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on human leukemia cells. The compound demonstrated significant cytotoxicity with an IC50 value of approximately 0.25 μM, indicating potent anticancer properties. The mechanism was linked to the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, which is critical for DNA synthesis and cell proliferation .

Case Study 2: Enzyme Targeting

Research focused on the compound's ability to inhibit N-myristoyltransferase (NMT) in Trypanosoma brucei, the causative agent of African sleeping sickness. The compound showed promising results with an IC50 value of 0.1 μM against NMT, suggesting its potential as a lead compound for developing treatments for neglected tropical diseases .

特性

IUPAC Name |

(2-methylpyridin-3-yl)boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO2.ClH/c1-5-6(7(9)10)3-2-4-8-5;/h2-4,9-10H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAMCCRLFDPJOPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=CC=C1)C)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657409 | |

| Record name | (2-Methylpyridin-3-yl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072952-34-1 | |

| Record name | (2-Methylpyridin-3-yl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylpyridine-3-boronic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。